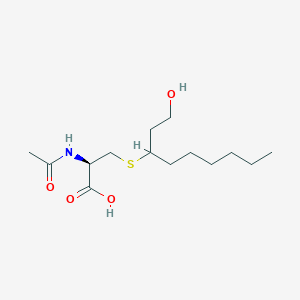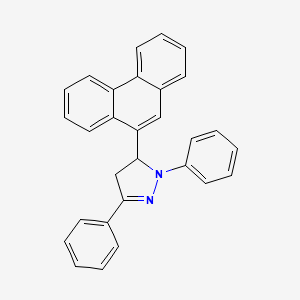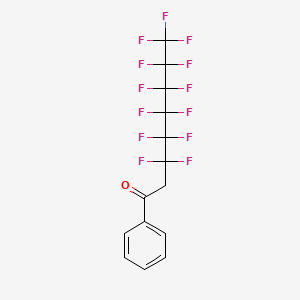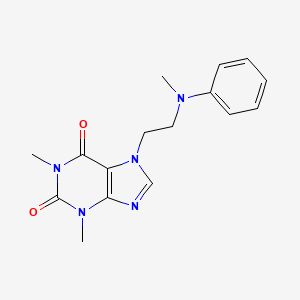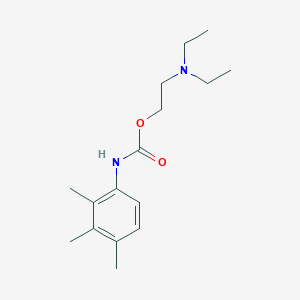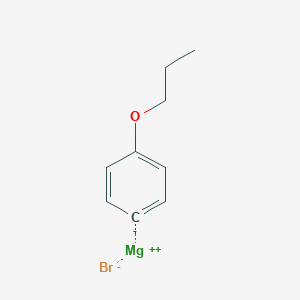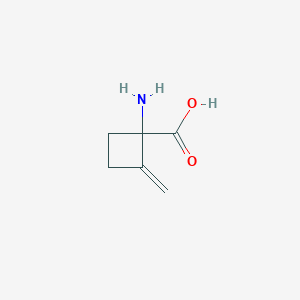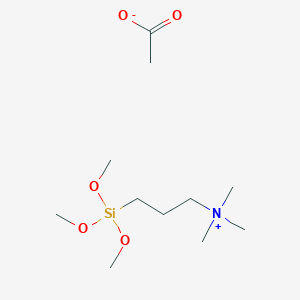![molecular formula C17H20N4 B12566231 (E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 495417-07-7](/img/structure/B12566231.png)
(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] is an organic compound that belongs to the class of bis(imine) ligands. This compound is characterized by its unique structure, which includes two pyridine rings connected by a dimethylpropane bridge. It is often used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2,2-dimethylpropane-1,3-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] can undergo various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as copper, nickel, and palladium.
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form amines.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in an organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Coordination Complexes: Metal-ligand complexes with varying geometries.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Corresponding amines.
Aplicaciones Científicas De Investigación
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Explored for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.
Mecanismo De Acción
The mechanism of action of (E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor atoms, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another bis(imine) ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: Similar structure but with an ethylene bridge instead of a dimethylpropane bridge.
Uniqueness
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] is unique due to its dimethylpropane bridge, which provides greater steric hindrance and can influence the geometry and stability of the metal complexes it forms
Propiedades
Número CAS |
495417-07-7 |
|---|---|
Fórmula molecular |
C17H20N4 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
N-[2,2-dimethyl-3-(pyridin-2-ylmethylideneamino)propyl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-17(2,13-18-11-15-7-3-5-9-20-15)14-19-12-16-8-4-6-10-21-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
LVIUZVNRBAMXKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN=CC1=CC=CC=N1)CN=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


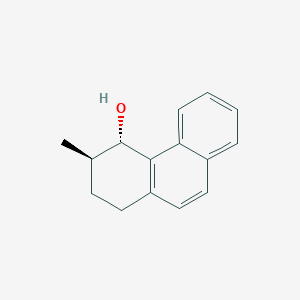

![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
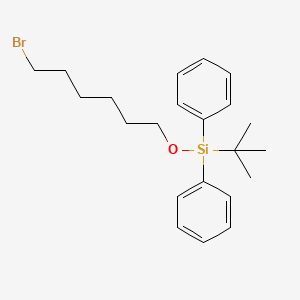
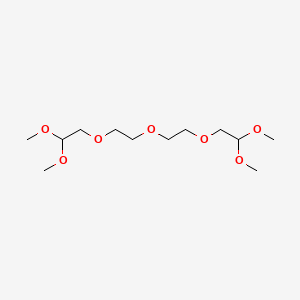
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
